2,7-Dichlorothiazolo[5,4-D]pyrimidine
Overview
Description
2,7-Dichlorothiazolo[5,4-D]pyrimidine is a heterocyclic compound with the molecular formula C5HCl2N3S and a molecular weight of 206.05 g/mol . This compound is characterized by the presence of both chlorine atoms and a thiazolo[5,4-D]pyrimidine ring system, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It has been used in the synthesis of a variety of compounds, including spleen tyrosine kinase (syk), mammalian target of rapamycin (mtor), and pi3kδ inhibitors, as well as hiv-1 non-nucleoside reverse transcriptase inhibitors (nnrtis) with antiviral activity .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used in the synthesis of a variety of compounds, including spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ inhibitors, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .
Molecular Mechanism
Similar compounds have shown affinity and/or potency at the human (h) A1, hA2A, hA2B, and hA3 adenosine receptors (ARs) .
Dosage Effects in Animal Models
Similar compounds have shown efficacy in animal models of depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazolo[5,4-D]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from substitution reactions include various derivatives of this compound, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted thiazolo[5,4-D]pyrimidine .
Scientific Research Applications
2,7-Dichlorothiazolo[5,4-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
2,7-Dichlorothiazolo[5,4-D]pyrimidine can be compared with other thiazolo[5,4-D]pyrimidine derivatives, such as:
5,7-Dichlorothiazolo[5,4-D]pyrimidine: Similar in structure but with different substitution patterns.
Thiazolo[5,4-D]pyrimidine: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Biological Activity
2,7-Dichlorothiazolo[5,4-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cells, antiviral properties, and potential applications in drug design.
Chemical Structure
The compound features a thiazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. The incorporation of chlorine atoms at the 2 and 7 positions enhances its pharmacological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of thiazolo[5,4-D]pyrimidine exhibit significant antiproliferative activity against various human cancer cell lines. Notably:
- Compound 7i showed potent inhibition against human gastric cancer cells (MGC-803 and HGC-27) with IC50 values of 4.64 μM and 5.07 μM, respectively. This indicates a selectivity ratio of approximately 12-fold between cancerous and normal cells (GES-1) .
- A series of synthesized derivatives were evaluated for their activity against multiple cancer types, showing promising results that suggest the potential for further development into therapeutic agents .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly as inhibitors of HIV-1 non-nucleoside reverse transcriptase.
- Piperidine-substituted derivatives were identified as potent inhibitors with improved drug resistance profiles compared to existing treatments like Etravirine. These compounds exhibited EC50 values ranging from 1.1 to 3.4 nM against wild-type HIV-1 strains, showcasing their potential as effective antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-D]pyrimidine derivatives is heavily influenced by their structural modifications. Key findings include:
- Substituents at the 2, 4, and 5 positions significantly affect potency and selectivity against various targets. For instance, para-substituted compounds generally exhibited enhanced activity compared to meta-substituted ones .
- The presence of specific functional groups can lead to improved binding affinities for adenosine receptors (ARs), with some derivatives demonstrating nanomolar affinities for hA1 and hA2A ARs .
Case Study: Antiproliferative Effects
In a study evaluating a range of thiazolo[5,4-D]pyrimidine derivatives:
Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
---|---|---|---|
7i | MGC-803 | 4.64 | 12 |
GES-1 | ~55 | ||
HGC-27 | 5.07 |
This table summarizes the significant antiproliferative effects observed in vitro against gastric cancer cell lines compared to normal gastric epithelial cells.
Case Study: Antiviral Properties
Another investigation focused on the antiviral efficacy of piperidine-substituted thiazolo[5,4-D]pyrimidines revealed:
Compound | HIV Strain | EC50 (nM) |
---|---|---|
K-5a2 | Wild-type HIV | 1.1 |
RES056 (mutant) | 18.3 |
These findings indicate that structural modifications can yield compounds with enhanced antiviral properties.
Properties
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIETVCLWXWMCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659988 | |
Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19602-61-0 | |
Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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